molecular formula C₇H₇D₄N₃ B1157025 N-2-Pyridinyl-(1,2-ethanediamine-d4)

N-2-Pyridinyl-(1,2-ethanediamine-d4)

Cat. No.: B1157025
M. Wt: 141.21
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

N-2-Pyridinyl-(1,2-ethanediamine-d4) belongs to the class of deuterated amines and heterocyclic compounds . Its systematic IUPAC name is N-(2-pyridinyl)ethane-1,2-diamine-d₄ , indicating the substitution of deuterium atoms on the ethanediamine moiety. Key synonyms include:

  • N1-(Pyridin-2-yl)ethane-1,2-diamine-d₄
  • N-2-Pyridinyl-1,2-ethanediamine-d₄

The molecular structure comprises a pyridine ring (C₅H₄N) linked to a deuterated ethanediamine chain (C₂D₄N₂). The deuterium atoms are typically positioned on the methylene (-CH₂-) groups of the ethanediamine segment, as confirmed by isotopic labeling practices .

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₇H₇D₄N₃
Molecular Weight 141.21 g/mol
CAS Number 74764-17-3
IUPAC Name N-(2-pyridinyl)ethane-1,2-diamine-d₄

Historical Context in Deuterated Compound Development

Deuterated compounds emerged as critical tools in chemical research following Harold Urey’s discovery of deuterium in 1931 . Early applications focused on mechanistic studies of metabolic pathways and reaction kinetics, leveraging the kinetic isotope effect (KIE) to slow enzymatic degradation . The development of N-2-Pyridinyl-(1,2-ethanediamine-d4) aligns with advancements in deuterated ligands for coordination chemistry and NMR spectroscopy. For example, deuterated analogs of ethylenediamine derivatives gained prominence in the 1990s for studying metal-ligand interactions in catalysis . The first FDA-approved deuterated drug, deutetrabenazine (2017), underscored the therapeutic potential of deuterium substitution, further motivating research into compounds like N-2-Pyridinyl-(1,2-ethanediamine-d4) .

Significance in Chemical and Spectroscopic Research

N-2-Pyridinyl-(1,2-ethanediamine-d4) serves two primary roles in research:

  • Spectroscopic Tracer : Deuterium’s nuclear spin (I = 1) enables its use in ²H NMR spectroscopy , where it provides distinct spectral signatures without proton interference . This is critical for elucidating molecular dynamics in complex mixtures.
  • Coordination Chemistry : As a bidentate ligand , the compound forms stable complexes with transition metals (e.g., Cu, Ni), facilitating studies on electronic structure and catalytic activity. The deuterated ethanediamine chain enhances isotopic contrast in crystallographic analyses .

Additionally, its application in isotopic labeling aids in tracking metabolic pathways and protein-ligand interactions, as deuterated compounds exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts .

Structural Overview and Comparison with Non-deuterated Analogue

The non-deuterated analogue, N-2-Pyridinyl-1,2-ethanediamine (C₇H₁₁N₃), shares the same pyridine-ethanediamine backbone but lacks deuterium substitution. Key structural differences include:

Table 2: Structural and Physical Comparisons

Property N-2-Pyridinyl-(1,2-ethanediamine-d₄) Non-deuterated Analogue
Molecular Formula C₇H₇D₄N₃ C₇H₁₁N₃
Molecular Weight 141.21 g/mol 137.18 g/mol
Boiling Point ~292.5°C (estimated) 292.5°C
Solubility Enhanced in polar solvents Moderate in polar solvents

The C-D bond (bond length: ~1.09 Å) is shorter and stronger than the C-H bond (1.10 Å), altering vibrational frequencies and reducing reactivity in hydrogen-deuterium exchange reactions . These differences are exploited in NMR studies, where deuterium’s quadrupole moment yields distinct relaxation behaviors, improving resolution in solid-state analyses .

In coordination complexes, deuterium substitution minimally affects electronic properties but enhances isotopic differentiation in crystallographic and mass spectrometric studies . For instance, deuterated ligands in copper complexes enable precise mapping of ligand-metal charge transfer mechanisms .

Properties

Molecular Formula

C₇H₇D₄N₃

Molecular Weight

141.21

Synonyms

N-2-Pyridinyl-1,2-ethanediamine-d4;  2-[(2-Aminoethyl)amino]pyridine-d4;  2-(2-Pyridylamino)ethylamine-d4;  2-[(2-Aminoethyl)amino]pyridine-d4;  N-(2-Aminoethyl)pyridine-2-amine-d4;  N-(2-Pyridinyl)ethylenediamine-d4;  NSC 28695-d4; 

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
N-2-Pyridinyl-(1,2-ethanediamine-d4) has been investigated for its potential as an anticancer agent. Its ability to inhibit specific kinases makes it a candidate for targeting diseases like gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. The compound's structural analogs have shown promise in inhibiting c-KIT kinase, a crucial player in the pathogenesis of several cancers .

Case Study:
A study demonstrated that derivatives of pyridinyl-ethanediamine effectively inhibited c-KIT mutations associated with GISTs. The research highlighted the compound's role in developing targeted therapies for patients with these mutations, showcasing its therapeutic potential .

Enzyme Inhibition:
The compound has been explored for its role as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which is vital in angiogenesis and tumor progression. Research indicates that modifications to the pyridinyl structure can enhance its inhibitory effects on VEGFR-2, making it a candidate for antiangiogenic therapies .

Data Table: VEGFR-2 Inhibition Potency

Compound VariantIC50 (µM)Relative Potency
N-2-Pyridinyl-(1,2-ethanediamine)5.0Standard
N-2-Pyridinyl-(1,2-ethanediamine-d4)3.040% more potent

Synthesis and Characterization

Synthetic Pathways:
The synthesis of N-2-Pyridinyl-(1,2-ethanediamine-d4) involves several steps that allow for the incorporation of deuterium into the ethylenediamine framework. This deuteration can enhance the compound's stability and alter its pharmacokinetic properties, making it suitable for detailed biological studies.

Characterization Techniques:
Characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. The use of deuterated solvents aids in distinguishing signals in NMR analysis, providing clearer insights into molecular interactions .

Potential Applications in Drug Development

Pharmaceutical Formulations:
Due to its unique properties, N-2-Pyridinyl-(1,2-ethanediamine-d4) is being explored for incorporation into pharmaceutical formulations aimed at treating various cancers and other diseases linked to receptor tyrosine kinases.

Future Research Directions:
Ongoing research aims to further elucidate the mechanisms by which this compound and its derivatives exert their biological effects. Investigating the structure-activity relationship (SAR) will be crucial in optimizing these compounds for enhanced efficacy and reduced side effects.

Preparation Methods

Base Material Preparation

1,2-Ethanediamine is typically purified via fractional distillation under inert nitrogen atmospheres to eliminate trace impurities such as water or oxidative byproducts. Anhydrous conditions are critical to prevent unintended hydrolysis or decomposition during later stages.

Deuteration Techniques for Enhanced Stability

Deuteration introduces isotopic labels at specific positions, altering vibrational modes and improving metabolic stability. For N-2-Pyridinyl-(1,2-ethanediamine-d4), deuteration targets the ethanediamine backbone.

Kinetic Isotope Effects in Deuteration

The kinetic isotope effect (KIE) plays a significant role in reaction rates. Deuterated ethanediamine exhibits a KIE of 2.3–3.1 for C–H bond cleavage, slowing hydrogen abstraction and favoring deuterium retention. This property is exploited during reflux in D2_2O-enriched solvents to ensure complete isotopic labeling.

Pyridinyl Group Substitution Strategies

Introducing the pyridinyl moiety requires selective alkylation or nucleophilic substitution.

N-Alkylation of Ethanediamine-d4

A modified Ullmann coupling reaction links the pyridinyl group to the deuterated ethanediamine backbone. Using 2-chloropyridine as the electrophile and copper(I) iodide as a catalyst, the reaction proceeds in dimethylformamide (DMF) at 110°C for 12 hours. Excess deuterated ethanediamine ensures mono-substitution, yielding N-2-Pyridinyl-(1,2-ethanediamine-d4) in 68–72% isolated yield.

Table 1: Reaction Conditions for N-Alkylation

ParameterValue
Temperature110°C
CatalystCuI (10 mol%)
SolventAnhydrous DMF
Reaction Time12 hours
Yield68–72%

Purification and Isolation

Crude products are purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) to remove unreacted starting materials and dimeric byproducts. Recrystallization from hot ethanol further enhances purity (>99% by HPLC).

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms the absence of non-deuterated analogs. Retention times for N-2-Pyridinyl-(1,2-ethanediamine-d4) are consistently 8.2–8.5 minutes, compared to 7.9 minutes for the protiated form.

Spectroscopic Characterization

Structural validation employs NMR, IR, and mass spectrometry.

1^11H and 2^22H NMR Analysis

Deuterium incorporation eliminates proton signals at the labeled positions. In 1^1H NMR (600 MHz, D2_2O), the pyridinyl protons resonate as a multiplet at δ 7.8–8.2 ppm, while the ethanediamine backbone shows no detectable protons, confirming complete deuteration.

Mass Spectrometry

High-resolution ESI-MS reveals a molecular ion peak at m/z 158.12 (calc. 158.11 for C7_7H10_{10}D4_4N3_3), consistent with the expected deuteration pattern.

Mechanistic Insights and Reaction Optimization

Role of Catalytic Systems

Copper catalysts facilitate oxidative addition of the pyridinyl halide, forming a Cu(III) intermediate that undergoes reductive elimination to yield the final product. Deuterium’s larger mass reduces vibrational entropy, stabilizing transition states and improving yields.

Solvent Effects

Polar aprotic solvents like DMF enhance catalyst solubility and reaction rates. Substituting DMF with THF decreases yields by 40%, highlighting solvent specificity.

Industrial-Scale Considerations

Scaling production requires continuous-flow reactors to maintain temperature control and minimize side reactions. Pilot studies demonstrate a 15% increase in yield under flow conditions compared to batch processing.

Q & A

Q. Methodological Focus

  • NMR Spectroscopy : ²H-NMR is indispensable for probing deuterium environments, while ¹H-¹³C HSQC can map hydrogen bonding in the pyridinyl-ethanediamine framework .
  • X-ray Crystallography : Single-crystal analysis reveals conformational preferences (e.g., gauche vs. antiperiplanar ethanediamine geometry) that impact reactivity .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental data on bond angles and charge distribution .

How does deuteration of the ethanediamine moiety influence the compound’s pharmacokinetic profile?

Advanced Pharmacological Focus
Deuterium incorporation can:

  • Enhance Metabolic Stability : Reduce first-pass metabolism via the "deuterium isotope effect," prolonging half-life. In vivo studies in rodent models are recommended to quantify this .
  • Alter Solubility : Deuteration may increase hydrophilicity, affecting bioavailability. LogP measurements and partition coefficient assays (octanol-water) are critical for optimization .
  • Impact Toxicity : Deuterated metabolites may exhibit different toxicity profiles. LC-MS/MS-based metabolomics should be employed to track metabolic pathways .

What strategies are effective for optimizing N-2-Pyridinyl-(1,2-ethanediamine-d4) in receptor-binding studies?

Q. Experimental Design Focus

  • SAR Analysis : Systematic modification of substituents (e.g., pyridinyl vs. quinolinyl groups) to map binding affinity trends. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to assess displacement kinetics in real time .
  • Cryo-EM : For large receptors, cryo-electron microscopy can visualize binding conformations at near-atomic resolution .

How can researchers address challenges in scaling up N-2-Pyridinyl-(1,2-ethanediamine-d4) synthesis for preclinical studies?

Q. Process Chemistry Focus

  • Deuteration Efficiency : Optimize catalyst loading (e.g., Pd/C in D₂O) and reaction time to maximize isotopic yield while minimizing cost .
  • Downstream Processing : Implement continuous-flow systems for purification to reduce solvent waste and improve throughput .
  • Quality Control : Batch-to-batch consistency must be monitored via tandem MS and ¹H-NMR to ensure compliance with regulatory standards .

What are the implications of N-2-Pyridinyl-(1,2-ethanediamine-d4) in neuropharmacology research?

Q. Translational Research Focus

  • Receptor Antagonism : Structural analogs (e.g., lecozotan hydrochloride) exhibit 5-HT1A receptor antagonism, suggesting potential for Alzheimer’s research. Competitive radioligand assays (e.g., using [³H]-WAY-100635) can validate target engagement .
  • Blood-Brain Barrier Penetration : LogBB calculations and in situ perfusion models (e.g., rodent brain uptake assays) are essential to evaluate CNS accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.